Cas no 871814-05-0 (3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one)

3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one is a fluorinated quinazolinone derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a 4-fluorophenyl substituent at the 3-position and a hydroxyl group at the 7-position, contributing to its unique electronic and steric properties. The isopropyl group at the 2-position enhances lipophilicity, which may influence bioavailability. This compound is of interest due to its scaffold, which is commonly explored for biological activity, including kinase inhibition or antimicrobial effects. Its well-defined synthetic route and purity make it suitable for further derivatization or mechanistic studies. Researchers value its stability and compatibility with various reaction conditions.
3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one structure
871814-05-0 structure
Product name:3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one
CAS No:871814-05-0
MF:C17H15FN2O2
MW:298.311607599258
CID:4937195

3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one Chemical and Physical Properties

Names and Identifiers

    • 3-(4-FLUOROPHENYL)-7-HYDROXY-2-ISOPROPYLQUINAZOLIN-4(3H)-ONE
    • 3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one
    • Inchi: 1S/C17H15FN2O2/c1-10(2)16-19-15-9-13(21)7-8-14(15)17(22)20(16)12-5-3-11(18)4-6-12/h3-10,21H,1-2H3
    • InChI Key: CRZFXIIEHCOWNI-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)N1C(C2C=CC(=CC=2N=C1C(C)C)O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 458
  • Topological Polar Surface Area: 52.9
  • XLogP3: 3.2

3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM217763-1g
3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one
871814-05-0 97%
1g
$560 2021-08-04
Alichem
A019124423-1g
3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3h)-one
871814-05-0 97%
1g
$616.97 2023-08-31
Chemenu
CM217763-1g
3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one
871814-05-0 97%
1g
$560 2022-08-31
Crysdot LLC
CD11039542-1g
3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one
871814-05-0 97%
1g
$593 2024-07-18

Additional information on 3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one

Recent Advances in the Study of 3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one (CAS: 871814-05-0)

The compound 3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one (CAS: 871814-05-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This quinazolinone derivative has been the subject of multiple studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a lead compound for drug development.

Recent research has focused on the synthesis and optimization of 3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one to enhance its bioavailability and target specificity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that structural modifications at the 7-hydroxy and 2-isopropyl positions significantly improved the compound's binding affinity to protein kinases, particularly those involved in inflammatory pathways. The study utilized molecular docking and in vitro assays to validate these findings.

Another key area of investigation has been the compound's potential as an anti-cancer agent. Preclinical studies have shown that 3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one exhibits selective cytotoxicity against certain cancer cell lines, including breast and lung adenocarcinoma. The mechanism appears to involve the inhibition of PI3K/AKT/mTOR signaling, a pathway frequently dysregulated in cancer. These findings were corroborated by in vivo models, where the compound demonstrated tumor growth suppression with minimal off-target effects.

In addition to its anti-cancer properties, recent work has explored the compound's anti-inflammatory and neuroprotective effects. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one could attenuate neuroinflammation in microglial cells, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. The study highlighted the compound's ability to modulate NF-κB and NLRP3 inflammasome pathways.

Despite these promising results, challenges remain in the clinical translation of 3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one. Issues such as metabolic stability, solubility, and potential drug-drug interactions need to be addressed through further pharmacokinetic and pharmacodynamic studies. Current efforts are focused on developing prodrug formulations and nanoparticle-based delivery systems to overcome these limitations.

In conclusion, 3-(4-Fluorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one represents a versatile scaffold with multiple therapeutic potentials. Ongoing research aims to refine its pharmacological profile and explore its applications in precision medicine. The compound's unique chemical structure and biological activity make it a promising candidate for future drug development initiatives.

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